3,4-Dibromopyrrolidine-2,5-dione
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Overview
Description
3,4-Dibromopyrrolidine-2,5-dione is a chemical compound with the molecular formula C4H3Br2NO2 and a molecular weight of 256.88 g/mol . It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring substituted with two bromine atoms at the 3 and 4 positions and two carbonyl groups at the 2 and 5 positions.
Preparation Methods
The synthesis of 3,4-Dibromopyrrolidine-2,5-dione typically involves the bromination of pyrrolidine-2,5-dione. One common method includes the reaction of pyrrolidine-2,5-dione with bromine in an organic solvent such as acetic acid or chloroform under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3,4-Dibromopyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,4-dihydroxypyrrolidine-2,5-dione using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dibromopyrrolidine-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Dibromopyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine atoms and carbonyl groups in the compound’s structure allow it to form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dibromopyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3,4-Dichloropyrrolidine-2,5-dione: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
3,4-Difluoropyrrolidine-2,5-dione:
Pyrrolidine-2,5-dione: The parent compound without halogen substitution, used as a versatile scaffold in organic synthesis.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which makes it suitable for particular chemical transformations and applications.
Properties
IUPAC Name |
3,4-dibromopyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSCYXMFBQJFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)NC1=O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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